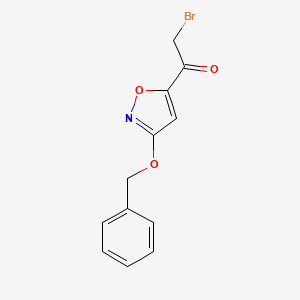

3-Benzyloxy-5-bromoacetylisoxazole

Descripción general

Descripción

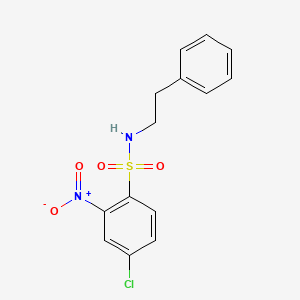

3-Benzyloxy-5-bromoacetylisoxazole is a compound that falls within the broader class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . This suggests that similar azoisoxazole compounds could potentially be synthesized using related techniques. Additionally, the synthesis of 2,1-benzoisoxazole-containing 1,2,3-triazoles through copper-catalyzed domino reactions indicates the versatility of isoxazole synthesis methods . Moreover, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives demonstrates the possibility of introducing bromine atoms into the isoxazole ring, which is relevant to the synthesis of 3-Benzyloxy-5-bromoacetylisoxazole .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic and computational methods. For example, the crystal structure, FT-IR, and quantum mechanical studies have been used to characterize 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, providing insights into the molecular geometry and electronic properties . Similarly, computational studies, including Hartree–Fock (HF) and density functional theory (DFT), can be applied to analyze the molecular structure of 3-Benzyloxy-5-bromoacetylisoxazole.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. The selective esterification of benzylic alcohols under Mitsunobu conditions and the synthesis of triazoles through domino reactions are examples of the chemical versatility of isoxazole compounds. These reactions can be used to modify the isoxazole core and introduce various functional groups, which may be applicable to the synthesis and modification of 3-Benzyloxy-5-bromoacetylisoxazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of bromine atoms in the structure can influence the compound's reactivity and physical properties, as seen in the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives . Computational methods, such as DFT, can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, which were investigated for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . These methods could also be used to predict the properties of 3-Benzyloxy-5-bromoacetylisoxazole.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Activity

Benzoxazole derivatives, including structures similar to 3-Benzyloxy-5-bromoacetylisoxazole, have shown significant antimicrobial activities. For instance, a study on benzoxazole derivatives revealed their broad-spectrum activity against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, highlighting their potential as scaffolds for designing new drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016). Additionally, benzoxazole derivatives have shown promising antitumor activities, as demonstrated in their inhibitory effect on breast cancer cell lines (Shi et al., 1996).

Anti-Inflammatory and Analgesic Properties

Benzoxazole compounds have been identified as selective ligands for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These compounds demonstrated significant anti-inflammatory potency, comparable to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) (Seth et al., 2014).

Anticoccidial and Antiprotozoal Effects

Certain benzoxazole derivatives, including those structurally related to 3-Benzyloxy-5-bromoacetylisoxazole, have been effective as anticoccidiostats, indicating their potential in treating parasitic infections in animals (Bochis et al., 1991). Furthermore, benzoxazole derivatives have demonstrated promising antiprotozoal activities, making them potential candidates for developing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Anticancer and Antiviral Potential

Some benzoxazole derivatives have been synthesized and evaluated for their anticancer and anti-HIV-1 activities. These compounds showed promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancers, and displayed moderate anti-HIV-1 activity (Rida et al., 2005).

Antifungal Properties

Benzoxazole derivatives, including 3-Benzyloxy-5-bromoacetylisoxazole analogs, have been effective in inhibiting the growth of human pathogen fungi, demonstrating their potential in developing new antifungal agents (Napoletano et al., 1991).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

It’s worth noting that benzylic compounds are often involved in free radical reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical processes, including oxidative and reductive reactions .

Result of Action

Benzylic compounds are known to participate in various chemical reactions, which can lead to changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-bromo-1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-7-10(15)11-6-12(14-17-11)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSVXHASPPWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)

![3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3033458.png)

![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)

![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)